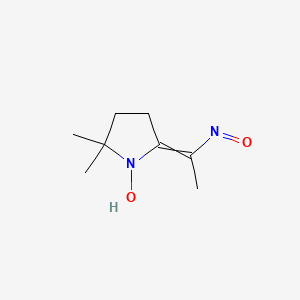![molecular formula C15H20N2O2 B14561379 Methyl [1-(3-aminopropyl)-3-methyl-1H-indol-2-yl]acetate CAS No. 61985-46-4](/img/structure/B14561379.png)
Methyl [1-(3-aminopropyl)-3-methyl-1H-indol-2-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [1-(3-aminopropyl)-3-methyl-1H-indol-2-yl]acetate is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [1-(3-aminopropyl)-3-methyl-1H-indol-2-yl]acetate typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the aminopropyl and methyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include rigorous purification steps such as recrystallization or chromatography to achieve the desired product quality. The use of advanced analytical techniques like NMR and mass spectrometry ensures the compound’s structural integrity and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl [1-(3-aminopropyl)-3-methyl-1H-indol-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new compounds with different properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the indole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups to the indole core.
Scientific Research Applications
Methyl [1-(3-aminopropyl)-3-methyl-1H-indol-2-yl]acetate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions involving indole derivatives.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which Methyl [1-(3-aminopropyl)-3-methyl-1H-indol-2-yl]acetate exerts its effects involves interactions with specific molecular targets. The indole core can bind to various receptors and enzymes, influencing biological pathways. For instance, it might interact with serotonin receptors, affecting neurotransmission and mood regulation.
Comparison with Similar Compounds
Similar Compounds
Tryptophan: An essential amino acid with an indole core, involved in protein synthesis and serotonin production.
Indole-3-acetic acid: A plant hormone that regulates growth and development.
Serotonin: A neurotransmitter derived from tryptophan, playing a crucial role in mood regulation.
Uniqueness
Methyl [1-(3-aminopropyl)-3-methyl-1H-indol-2-yl]acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
61985-46-4 |
|---|---|
Molecular Formula |
C15H20N2O2 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
methyl 2-[1-(3-aminopropyl)-3-methylindol-2-yl]acetate |
InChI |
InChI=1S/C15H20N2O2/c1-11-12-6-3-4-7-13(12)17(9-5-8-16)14(11)10-15(18)19-2/h3-4,6-7H,5,8-10,16H2,1-2H3 |
InChI Key |
KIHVINKFLMQXKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)CCCN)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


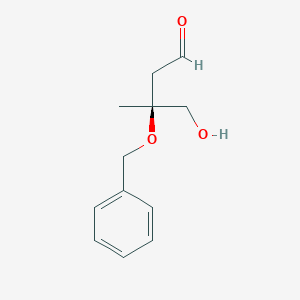
![3-(2,4-Dichlorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B14561309.png)
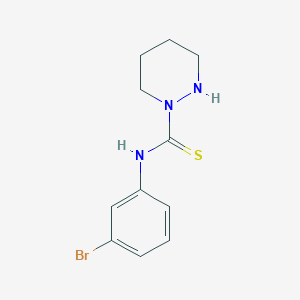
![3-[(4-Methoxyphenyl)sulfanyl]propan-1-ol](/img/structure/B14561318.png)
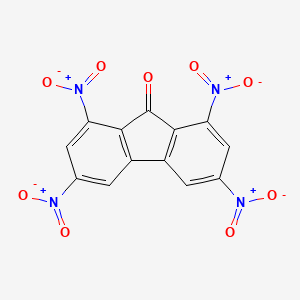
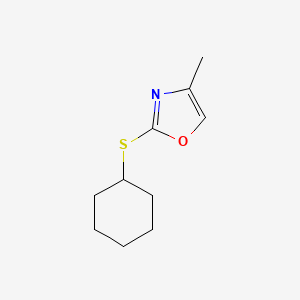
![Methyl 2-[(4-chlorophenyl)acetyl]benzoate](/img/structure/B14561330.png)
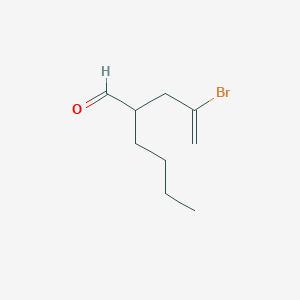

![2-(2-Cyanoethyl)-5-formylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B14561342.png)
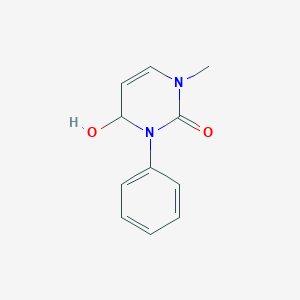
![[Trisulfane-1,3-diylbis(2-methyl-4,1-phenylene)]bis(trimethoxysilane)](/img/structure/B14561371.png)
![2-{[(3,5-Dichlorophenyl)carbamothioyl]carbamoyl}phenyl acetate](/img/structure/B14561382.png)
